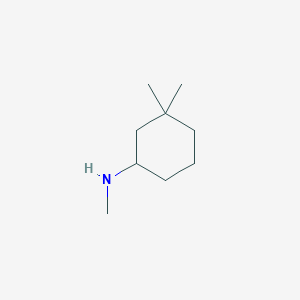![molecular formula C12H15IN4S B13251842 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is a complex organic compound that features a triazole ring, a sulfanyl group, and an iodophenyl group
Preparation Methods
The synthesis of 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and iodophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfanyl-substituted molecules. What sets 2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- 1,2,4-Triazole derivatives
- Sulfanyl-substituted phenyl compounds
- Iodophenyl-substituted triazoles
These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C12H15IN4S |
|---|---|
Molecular Weight |
374.25 g/mol |
IUPAC Name |
2-[3-[(4-iodophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H15IN4S/c1-9-15-16-12(17(9)7-6-14)18-8-10-2-4-11(13)5-3-10/h2-5H,6-8,14H2,1H3 |
InChI Key |
RCWCFXDOPDCPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1CCN)SCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[1-(4-fluorophenyl)propyl]amine](/img/structure/B13251766.png)
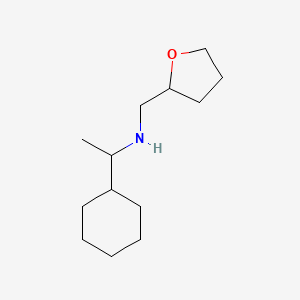
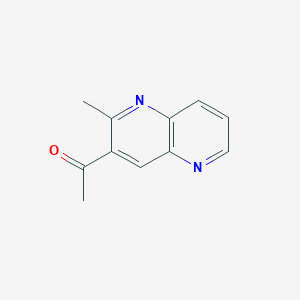
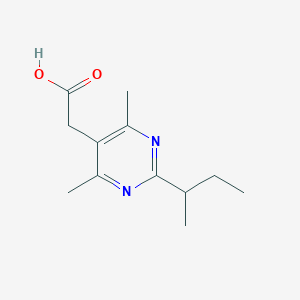
![(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13251782.png)
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B13251789.png)
![3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
![4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
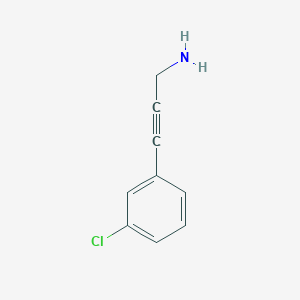
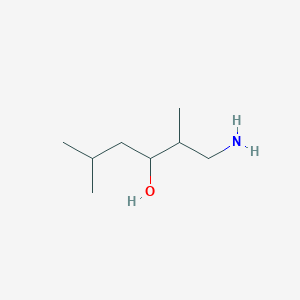
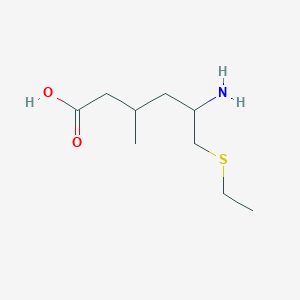
![N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)
